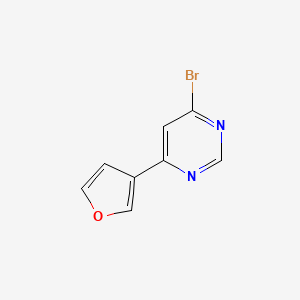

4-Bromo-6-(furan-3-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

4-bromo-6-(furan-3-yl)pyrimidine |

InChI |

InChI=1S/C8H5BrN2O/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H |

InChI Key |

NHJMGWPILUMYER-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C2=CC(=NC=N2)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 4 Bromo 6 Furan 3 Yl Pyrimidine Analogues

Halogen-Directed Transformations of Bromopyrimidine Moieties

The bromine atom at the C4 position of the pyrimidine (B1678525) ring is the most reactive site for a variety of transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of 4-bromo-6-(furan-3-yl)pyrimidine. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling catalytic cycles. libretexts.org

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl and heteroaryl-aryl compounds by coupling an organoboron reagent with an organohalide. libretexts.orgillinois.edu For this compound, a Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids or esters would introduce a wide range of substituents at the C4 position. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₃PO₄ or Na₂CO₃ in a solvent system such as dioxane/water or toluene/water. mdpi.comacs.org The reaction between 5-bromopyrimidine (B23866) and furan-3-boronic acid has been studied, indicating the feasibility of such couplings. illinois.edu The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields, with electron-rich boronic acids often providing better results. mdpi.com

Heck Coupling: The Heck reaction allows for the substitution of the bromine atom with an alkene, forming a new C-C bond. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium source like Pd(OAc)₂ and a phosphine ligand or an N-heterocyclic carbene (NHC) ligand under basic conditions. nih.govorganic-chemistry.org The reaction of this compound with various alkenes would yield 4-vinyl-6-(furan-3-yl)pyrimidine derivatives. The stereoselectivity of the Heck reaction is generally high, leading to the trans-isomer of the resulting alkene. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne moiety at the C4 position, the Sonogashira coupling is the method of choice. wikipedia.orgorganic-chemistry.org This reaction couples the bromopyrimidine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This methodology has been successfully applied to bromopyrimidines to synthesize 4-aryl-5-alkynylpyrimidines, demonstrating its utility for creating C-C triple bonds. rsc.orgresearchgate.net

Table 1: Exemplary Palladium-Catalyzed Cross-Coupling Reactions on Bromopyrimidines

| Coupling Reaction | Reagents & Conditions | Expected Product with this compound |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 80-100 °C | 4-Aryl-6-(furan-3-yl)pyrimidine |

| Heck | Alkene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | 4-Alkenyl-6-(furan-3-yl)pyrimidine |

| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene, rt-70 °C | 4-Alkynyl-6-(furan-3-yl)pyrimidine |

Nucleophilic Aromatic Substitution of Halogen

The electron-deficient pyrimidine ring makes the bromine atom susceptible to nucleophilic aromatic substitution (SₙAr). youtube.comacsgcipr.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a Meisenheimer-like intermediate, followed by the expulsion of the bromide ion. nih.govnih.gov

A wide variety of nucleophiles can be employed in SₙAr reactions with this compound. These include amines, alkoxides, and thiolates, leading to the corresponding 4-amino, 4-alkoxy, and 4-thioether derivatives. semanticscholar.orgstanford.edu The reaction is often facilitated by the presence of electron-withdrawing groups on the pyrimidine ring, and in this case, the two nitrogen atoms of the pyrimidine ring itself serve this purpose. semanticscholar.org The reactivity order of halogens in SₙAr is typically F > Cl > Br > I, which is opposite to that in palladium-catalyzed couplings. masterorganicchemistry.com However, the C-Br bond is still sufficiently activated for these transformations. researchgate.net

Functionalization of the Pyrimidine Ring

Beyond the displacement of the bromine atom, the pyrimidine ring itself can be functionalized. Direct C-H functionalization of pyrimidines has become an area of increasing interest. researchgate.net For this compound, potential sites for C-H functionalization would be the C2 and C5 positions. However, the reactivity of these positions would be influenced by the existing substituents.

Quaternization of one of the nitrogen atoms in the pyrimidine ring can significantly enhance its reactivity towards nucleophiles, potentially leading to ring-opening and rearrangement reactions. wur.nl This strategy can be used to transform the pyrimidine core into other heterocyclic systems. nih.gov

Functionalization of the Furan (B31954) Ring

The furan ring offers additional opportunities for derivatization. Furans are known to undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the oxygen atom favors substitution at the C2 and C5 positions of the furan ring. In this compound, the available positions on the furan ring are C2, C4, and C5. The C2 and C5 positions are the most activated towards electrophilic attack. The specific regioselectivity would need to be determined experimentally, as it can be influenced by the electronic effects of the pyrimidine substituent.

Investigations into Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: In the context of this compound, regioselectivity is a key consideration in several reactions.

Palladium-Catalyzed Cross-Coupling: These reactions are highly regioselective, occurring exclusively at the C-Br bond.

Nucleophilic Aromatic Substitution: SₙAr reactions will also occur selectively at the C4 position due to the displacement of the bromine leaving group.

Functionalization of the Furan Ring: As mentioned, electrophilic substitution on the furan ring is expected to be regioselective, favoring the positions alpha to the oxygen atom (C2 and C5). The presence of the pyrimidine ring might influence the ratio of the resulting isomers.

Advanced Spectroscopic and Structural Characterization of Pyrimidine Furan Compounds

X-ray Crystallography for Solid-State Structure Elucidation

A crystal structure for 4-Bromo-6-(furan-3-yl)pyrimidine has not been reported in the accessible scientific literature. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal critical information such as bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the compound's physical properties. For related compounds, such as 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, X-ray diffraction has been used to elucidate the molecular geometry and intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H and ¹³C NMR spectral data for this compound are not available. NMR spectroscopy is a cornerstone of chemical characterization, providing detailed information about the chemical environment of each hydrogen and carbon atom within a molecule. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and furan (B31954) rings, with their chemical shifts and coupling patterns confirming their relative positions. Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound can be calculated from its chemical formula (C₈H₅BrN₂O), specific mass spectrometry data from experimental studies are not published. Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. Analysis of the fragmentation pattern could also offer clues about the compound's structure. For instance, mass spectra of brominated compounds typically show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound has been found in the literature. IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, and C-N bonds of the pyrimidine and furan rings, as well as the C-Br stretching vibration.

In-Depth Computational Analysis of this compound Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not publicly available. While research into the broader classes of pyrimidine and furan derivatives is extensive, this particular substituted pyrimidine has not been the subject of dedicated studies corresponding to the requested analytical depth.

General computational methodologies such as Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) mapping, and Quantitative Structure-Activity Relationship (QSAR) analyses are frequently applied to pyrimidine-based compounds to explore their potential as therapeutic agents. Similarly, molecular docking and dynamics simulations are standard practices in drug discovery to understand the interaction of such molecules with biological targets. However, the application of these techniques to this compound has not been documented in available research.

Consequently, it is not possible to provide specific data and detailed research findings for the following outlined topics concerning this compound:

Computational Chemistry and Theoretical Investigations

Biological Activity and Mechanistic Research Excluding Clinical Human Trials and Dosage

In Vivo Biological Evaluations (Animal Models)No data available.

Antitumorigenic Activity in Animal Models

There is no direct evidence of antitumorigenic activity of 4-Bromo-6-(furan-3-yl)pyrimidine in animal models. However, the pyrimidine (B1678525) core is a common scaffold in the development of anticancer agents. For instance, a series of novel 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, with some compounds showing potent inhibition of Bcr/Abl kinase, a key target in certain leukemias. nih.gov These findings suggest that the bromo-pyrimidine moiety is a viable starting point for the design of new anticancer drugs. nih.gov

Furthermore, studies on pyrazolo[3,4-d]pyrimidine derivatives, which share a fused pyrimidine ring system, have demonstrated significant antitumor effects. One such study identified a multikinase inhibitor that potently targets FLT3 and VEGFR2, leading to complete tumor regression in a mouse xenograft model of acute myeloid leukemia (AML). nih.gov Another series of 6-arylpyrazolo[3,4-d]pyrimidin-4-ones also exhibited potent in vitro antitumor activity against a human colon tumor cell line. nih.gov While these compounds are structurally distinct from this compound, they highlight the potential of the substituted pyrimidine scaffold in oncology research.

Efficacy against Infectious Agents in Animal Models

Specific data on the efficacy of this compound against infectious agents in animal models is not available. However, halogenated pyrimidines have been investigated for their antimicrobial properties. A recent study explored the antibiofilm activities of various halogenated pyrimidine derivatives against Enterohemorrhagic Escherichia coli (EHEC). nih.gov Certain compounds, such as 2-amino-5-bromopyrimidine, were found to significantly inhibit biofilm formation without affecting bacterial growth, indicating a specific antibiofilm mechanism. nih.gov This suggests that bromo-pyrimidine derivatives could be a promising avenue for developing new strategies to combat bacterial infections, particularly those associated with biofilm formation. nih.gov

Additionally, the inhibition of the pyrimidine biosynthesis pathway has been identified as a target for broad-spectrum antiviral molecules. nih.gov This pathway is crucial for viral replication, and its inhibition has been shown to suppress the growth of various RNA viruses by activating the host's innate immunity. nih.gov While this is a more general mechanism not specific to bromo-furanyl-pyrimidines, it underscores the potential of targeting pyrimidine metabolism in the development of anti-infective therapies.

Structure-Activity Relationship (SAR) Studies

The specific structure-activity relationships for this compound have not been delineated in the literature. However, SAR studies on related pyrimidine derivatives offer valuable insights into how substituent modifications can influence biological activity.

Impact of Substituent Modifications on Biological Activity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. researchgate.net The presence of a halogen, such as bromine, can significantly modulate the therapeutic properties of a molecule. For example, in a series of 5-bromo-pyrimidine derivatives designed as tyrosine kinase inhibitors, the substitutions at other positions on the pyrimidine ring played a crucial role in their potency and selectivity. nih.gov

The following table summarizes the structure-activity relationships observed in studies of related pyrimidine compounds:

| Compound Series | Key Structural Features | Observed Biological Activity | Reference |

| 5-Bromo-pyrimidine derivatives | 5-bromo substitution on the pyrimidine ring with various groups at the 2 and 4 positions. | Potent Bcr/Abl kinase inhibitors with cytotoxic activity against leukemia cell lines. | nih.gov |

| Halogenated pyrimidines | Halogen substitutions on the pyrimidine ring. | Significant inhibitory effects on EHEC biofilm formation. | nih.gov |

| 6-Arylpyrazolo[3,4-d]pyrimidin-4-ones | An aryl group at the 6-position of a pyrazolo[3,4-d]pyrimidine core. | Potent in vitro antitumor activity against human colon tumor cells. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | Phenylurea moiety attached to the pyrazolo[3,4-d]pyrimidine core. | Potent inhibition of FLT3 and VEGFR2 with in vivo efficacy in an AML model. | nih.gov |

These studies collectively suggest that the bromo substituent at the 4-position and the furan-3-yl group at the 6-position of the pyrimidine ring in this compound are likely to be key determinants of its biological activity profile. The bromine atom can act as a hydrogen bond acceptor and its size and electronegativity can influence binding to biological targets. The furan (B31954) ring, as an aromatic heterocycle, can engage in various interactions, including pi-stacking, with target proteins.

Conformational Analysis and Bioactive Conformations

A specific conformational analysis of this compound is not available in the current literature. However, the conformation of pyrimidine derivatives is known to be a critical factor in their biological activity. The relative orientation of the substituents on the pyrimidine ring can dictate how the molecule fits into the binding pocket of a target protein.

For pyrimidine-purine-pyrimidine triple helices, the backbone composition has been shown to influence the helical conformation. nih.gov In the context of small molecule inhibitors, the rigidity and flexibility of the molecular skeleton are both important for ligand-protein interactions. The development of conformationally diverse libraries of pyrimidine-embedded cyclic scaffolds has been undertaken to explore how skeletal flexibility affects biological outcomes. frontiersin.org

It is hypothesized that the bond between the pyrimidine and furan rings in this compound would allow for rotational flexibility. The preferred conformation would likely be one that minimizes steric hindrance between the bromine atom and the furan ring, while allowing for optimal interaction with a biological target. Computational modeling and experimental techniques such as X-ray crystallography would be necessary to determine the precise bioactive conformation of this compound.

Applications of Pyrimidine Furan Scaffolds in Medicinal Chemistry Beyond Direct Therapy Development

Pyrimidine-Furan Core as Privileged Scaffolds in Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to a wide range of biological targets, appearing frequently in potent, selective, and orally bioavailable drugs. nih.govtec.mx The pyrimidine (B1678525) ring system is a cornerstone of many such scaffolds due to its ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov When combined with a furan (B31954) moiety, this creates a versatile core structure, the pyrimidine-furan scaffold, that has been successfully utilized to develop potent inhibitors for various protein targets. researchgate.netacs.org

The significance of this scaffold is evident in the development of fused systems, such as furo[2,3-d]pyrimidines, which have been identified as potent inhibitors for a diverse array of enzymes. Researchers have successfully targeted critical proteins implicated in a variety of diseases:

Notum: Fused furano[2,3-d]pyrimidines have been developed as inhibitors of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway, which is implicated in neurodegenerative diseases like Alzheimer's. nih.gov

Kinase Inhibition: The furo[2,3-d]pyrimidine (B11772683) core is a key feature in inhibitors designed to target various protein kinases. These include Lck (Lymphocyte-specific protein tyrosine kinase), a target in immunology, and dual inhibitors of PI3K/AKT, a central pathway in cancer cell growth and survival. researchgate.netnih.gov

VEGFR-2: Several furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. acs.org

PDE4: More complex fused systems, namely pyrido[3',2':4,5]furo[3,2-d]pyrimidines, have been synthesized as potent inhibitors of phosphodiesterase type 4 (PDE4), a target for treating inflammatory conditions like asthma and COPD. nih.gov

The broad applicability across different target classes underscores the "privileged" nature of the pyrimidine-furan scaffold in the drug discovery process.

Table 1: VEGFR-2 Inhibitory Activity of Selected Furan and Furopyrimidine Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of furan and furo[2,3-d]pyrimidine compounds against the VEGFR-2 enzyme, demonstrating the scaffold's potential in developing potent enzyme inhibitors. Data sourced from ACS Medicinal Chemistry Letters. acs.org

| Compound ID | Scaffold Type | VEGFR-2 IC₅₀ (nM) |

|---|---|---|

| Sorafenib (Reference) | Reference Drug | 41.1 |

| 7b | Furan | 42.5 |

| 7c | Furan | 52.5 |

| 4c | Furo[2,3-d]pyrimidine | 57.1 |

| 6 | Furo[2,3-d]pyrimidine | 67.8 |

| 4a | Furo[2,3-d]pyrimidine | 90.0 |

| 4b | Furo[2,3-d]pyrimidine | 99.8 |

Design of Chemical Probes and Tools for Biological Research

Beyond the direct pursuit of new drugs, pyrimidine-furan scaffolds are instrumental in creating chemical probes—specialized small molecules used to study and understand complex biological processes. These tools are not intended for therapeutic use but are designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to probe its function within a cellular or organismal context.

A prime example is the development of a furano[2,3-d]pyrimidine-based inhibitor of the enzyme Notum. nih.gov Researchers identified a potent compound from this class that was not optimized as a drug candidate but was proposed as a "new chemical tool" specifically for cellular studies. nih.gov By using this selective inhibitor, scientists can explore the fundamental biology of Notum and its role in the Wnt signaling pathway in controlled laboratory settings. Such tools are invaluable for validating new drug targets and elucidating the mechanisms of disease.

Role in Material Science (e.g., Photophysical Properties)

The applications of the core aromatic rings found in 4-Bromo-6-(furan-3-yl)pyrimidine also extend into material science. The distinct electronic and photophysical properties of aromatic heterocycles like furan and pyrimidine make them attractive building blocks for novel materials.

Recent research has demonstrated that furan and pyridine (B92270) (a closely related heterocycle to pyrimidine) can be used as precursors for the synthesis of "nanothreads." researchgate.netchemrxiv.org These are one-dimensional materials composed of sp³-hybridized atoms, which are predicted to have exceptional tensile strength and tunable electronic properties. researchgate.net The formation of these nanothreads can be achieved through the photochemically-mediated polymerization of the precursor molecules under high pressure. researchgate.netchemrxiv.org This process, which relies on the interaction of the molecules with UV light, highlights a direct application of the photophysical properties of these heterocycles. The ability to use photochemical methods can reduce the extreme pressures typically required for nanothread synthesis, opening new avenues for creating these advanced materials. researchgate.netchemrxiv.org

Future Perspectives and Research Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that can be harsh and environmentally taxing. rasayanjournal.co.in However, the principles of green chemistry are increasingly being adopted to develop more sustainable synthetic protocols. benthamdirect.comnih.govnih.gov For a novel compound like 4-Bromo-6-(furan-3-yl)pyrimidine, future research will likely focus on developing eco-friendly and efficient synthetic strategies.

Key areas of exploration for sustainable synthesis include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, reduce energy consumption, and often leads to higher yields and purer products. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs allow for the formation of complex molecules from three or more starting materials in a single step, minimizing waste and improving atom economy. rasayanjournal.co.inresearchgate.net

Solvent-Free or Green Solvent Reactions: The use of ionic liquids or performing reactions without a solvent can drastically reduce the environmental impact of chemical synthesis. rasayanjournal.co.inresearchgate.net

Catalyst-Free and Biocatalytic Methods: Exploring reactions that proceed without a catalyst or utilize enzymes can offer highly selective and environmentally benign synthetic pathways.

| Green Chemistry Approach | Potential Advantages for Pyrimidine-Furan Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy use. rasayanjournal.co.innih.gov |

| Multicomponent Reactions | Increased efficiency, reduced waste, single-pot synthesis. rasayanjournal.co.inresearchgate.net |

| Solvent-Free Conditions | Minimized volatile organic compounds, simplified workup. nih.govresearchgate.net |

| Green Catalysts/Biocatalysis | High selectivity, mild reaction conditions, biodegradability. nih.govnih.gov |

Exploration of Diverse Biological Targets and Mechanisms

The pyrimidine scaffold is a well-established pharmacophore, known to interact with a multitude of biological targets, particularly protein kinases. nih.govacs.org Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has been successfully employed to develop kinase inhibitors. rsc.org Given this precedent, this compound and its derivatives are prime candidates for screening against various kinase families.

Furthermore, pyrimidine-containing compounds have shown a broad range of other biological activities, including:

Antiviral nih.gov

Antimicrobial nih.gov

Anti-inflammatory nih.gov

The furan (B31954) ring also contributes to the potential biological profile, with furan derivatives exhibiting a range of pharmacological properties. beilstein-journals.orgmdpi.com The combination of these two heterocyclic systems in one molecule could lead to synergistic effects or novel mechanisms of action. A key research challenge will be to systematically screen this compound and its analogs against a diverse panel of biological targets to uncover their therapeutic potential.

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery heavily relies on the synergy between computational and experimental approaches. nih.govnih.gov For a novel scaffold like this compound, in silico methods will be invaluable for prioritizing synthetic efforts and guiding biological evaluation.

The integrated workflow could involve:

Molecular Docking: To predict the binding modes and affinities of this compound derivatives with various protein targets, such as kinase active sites. nih.govtandfonline.comproquest.com

Pharmacophore Modeling: To identify the key structural features required for biological activity, which can guide the design of more potent analogs. mdpi.com

ADME/Tox Prediction: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds, helping to select candidates with favorable drug-like profiles. nih.govresearchgate.net

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide insights into the electronic properties and reactivity of the molecule, aiding in the understanding of its chemical behavior. nih.govacs.org

The predictions from these computational studies would then be validated through experimental assays, creating a feedback loop that accelerates the drug discovery process. youtube.com

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Predicts binding affinity and orientation of a ligand to a target protein. nih.govtandfonline.com |

| Pharmacophore Modeling | Identifies essential features for biological activity to guide lead optimization. mdpi.com |

| ADME/Tox Prediction | Assesses drug-like properties and potential toxicity early in the process. nih.govresearchgate.net |

| Quantum Mechanics (DFT) | Elucidates electronic structure and reactivity. nih.govacs.org |

Scalability of Synthesis for Research Purposes

For any promising compound, the ability to produce it in sufficient quantities for further research is crucial. While initial syntheses may be on a small, exploratory scale, the development of a scalable synthetic route is a significant research challenge. numberanalytics.comrsc.org A scalable synthesis should be robust, reproducible, and cost-effective.

Challenges in scaling up the synthesis of a molecule like this compound might include:

Reaction Conditions: Conditions that work well on a milligram scale may not be directly transferable to a multigram or kilogram scale.

Purification: The purification of large quantities of the final product can be a significant bottleneck.

Safety: The potential hazards associated with the reagents and intermediates must be carefully managed at a larger scale.

Addressing these challenges early in the development process will be essential for advancing the study of this compound and its derivatives.

Addressing Research Gaps in Pyrimidine-Furan Chemistry

The combination of pyrimidine and furan rings represents a relatively underexplored area of chemical space. While both individual heterocycles are well-studied, their synergistic potential as a hybrid scaffold is not fully understood.

Future research should aim to address the following gaps:

Structure-Activity Relationships (SAR): A systematic exploration of how modifications to both the pyrimidine and furan rings, as well as the nature of the substituent at the bromo-position, affect biological activity.

Bioisosteric Replacements: Investigating the replacement of the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) or the bromine atom with other functional groups to modulate the compound's properties. cambridgemedchemconsulting.comdomainex.co.uk

Mechanism of Action Studies: For any identified biological activity, elucidating the precise molecular mechanism is crucial for understanding its therapeutic potential and potential side effects.

Exploration of Novel Therapeutic Areas: While cancer and infectious diseases are logical starting points, the unique chemical nature of pyrimidine-furan hybrids may make them suitable for other therapeutic applications that have not yet been considered.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-bromo-6-(furan-3-yl)pyrimidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks, especially during weighing or solvent evaporation .

- Waste Management : Segregate halogenated waste (e.g., brominated byproducts) from non-halogenated waste. Use certified contractors for disposal to comply with environmental regulations .

- Spill Response : Absorb spills with inert materials (e.g., vermiculite) and avoid direct contact. Decontaminate surfaces with ethanol or isopropanol .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. The bromine atom at position 4 and furan at position 6 produce distinct splitting patterns (e.g., coupling constants in aromatic regions) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 ratio) with ESI-TOF or MALDI-TOF .

- HPLC-Purity Analysis : Employ reverse-phase C18 columns with UV detection (254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve brominated impurities .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for higher yields?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Replace traditional Pd(PPh) with Buchwald-Hartwig catalysts (e.g., Pd(dba)/XPhos) to enhance furan coupling efficiency. Optimize solvent (toluene > DMF) and base (CsCO) to minimize debromination .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 100°C, 20 min) while maintaining >80% yield. Monitor reaction progress via TLC (hexane/EtOAc 3:1) .

- Purification : Use flash chromatography with silica gel (gradient elution) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Compare computed HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) with experimental redox potentials (cyclic voltammetry). Adjust solvation models (e.g., PCM for DMSO) to align theoretical/experimental band gaps .

- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to track intermediates in reactions (e.g., bromine displacement). Reconcile discrepancies using Eyring plots to evaluate activation parameters .

- Crystallographic Validation : Resolve structural ambiguities (e.g., furan-pyrimidine dihedral angles) via single-crystal X-ray diffraction. Refine data with SHELXL to confirm bond lengths/angles .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electrophilicity : The C-Br bond’s polarization enhances susceptibility to nucleophilic attack (e.g., in SNAr reactions). Quantify reactivity using Hammett σ constants (bromine: σ ≈ 0.23) .

- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)/SPhos) for selective C-Br activation over competing furan ring interactions. Monitor side reactions (e.g., homocoupling) via GC-MS .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in Suzuki couplings, improving conversion rates compared to non-polar solvents .

Q. What advanced techniques validate the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., from ethanol). Collect data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXTL. Key parameters: R1 < 0.05, wR2 < 0.15, and C-C bond precision ±0.008 Å .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C) to guide storage conditions. Correlate with DSC for phase transitions .

- Powder XRD : Compare experimental patterns (Rigaku SmartLab) with simulated data from single-crystal structures to confirm polymorphism absence .

Data Analysis & Troubleshooting

Q. How should researchers address inconsistent spectroscopic data in synthetic batches?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., debrominated species or furan-oxidation products). Optimize quenching steps (e.g., NaSO washes) to minimize side reactions .

- Deuterated Solvent Screening : Test NMR in CDCl vs. DMSO-d to detect solvent-induced shifts or aggregation effects .

- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, moisture-free solvents) and document deviations in lab notebooks .

Q. What methodologies quantify the compound’s stability under varying pH conditions?

- Methodological Answer :

- Kinetic pH Studies : Incubate samples in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Calculate t (time for 10% degradation) to predict shelf life .

- Degradation Pathway Mapping : Use HRMS to identify hydrolysis products (e.g., pyrimidine ring-opening at pH < 2). Validate with -NMR .

- Arrhenius Modeling : Extrapolate accelerated stability data (40°C/75% RH) to predict room-temperature stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.